Reduced Topological Polar Surface Area (TPSA) Relative to the Free Acid/Hydrochloride Form
Methyl esterification decreases TPSA from 129 Ų (observed for the hydrochloride salt form) to 118 Ų (computed for the methyl ester), a reduction of 11 Ų [1][2]. Lower TPSA is a well-established predictor of improved passive membrane permeability in small-molecule drug candidates, with values below 140 Ų generally considered favorable for oral bioavailability or cell penetration [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 118 Ų |
| Comparator Or Baseline | Threo-beta-hydroxy-4-nitro-3-phenylalanine monohydrochloride – 129 Ų |
| Quantified Difference | Δ = -11 Ų (8.5% reduction) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
Procurement decisions for building blocks intended for cell-permeable probe or prodrug design should favor the methyl ester for its inherently lower TPSA, reducing the need for subsequent polarity-masking modifications.
- [1] PubChem CID 3034254, Computed Properties: TPSA 118 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3034254 View Source
- [2] PubChem CID 91808932, Computed Properties: TPSA 129 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/91808932 View Source
- [3] D. F. Veber et al., 'Molecular Properties That Influence the Oral Bioavailability of Drug Candidates,' J. Med. Chem., 2002, 45, 2615-2623. View Source
